molecular formula C29H30O6 B1613689 Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate CAS No. 747414-19-3

Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate

Cat. No.: B1613689
CAS No.: 747414-19-3
M. Wt: 474.5 g/mol
InChI Key: KKDWHULNCUICBG-XYGWBWBKSA-N
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Description

Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the esterification of a hydroxy acid derivative with an alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate
  • 2,4-bis(benzofuran-2-yl)quinoline-3-carboxylic acid
  • 2,4-bis(halomethyl)quinoline

Uniqueness

Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl (Z)-4-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-4-hydroxy-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O6/c1-4-33-29(32)26(31)16-25(30)24-15-23(20(2)3)27(34-18-21-11-7-5-8-12-21)17-28(24)35-19-22-13-9-6-10-14-22/h5-17,20,30H,4,18-19H2,1-3H3/b25-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDWHULNCUICBG-XYGWBWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=C(C=C(C(=C1)C(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C=C(/C1=C(C=C(C(=C1)C(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647250
Record name Ethyl (3Z)-4-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-4-hydroxy-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747414-19-3
Record name Ethyl (3Z)-4-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-4-hydroxy-2-oxobut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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